Sodium naphthalenide

Description

Historical Perspectives on Alkali Metal-Aromatic Hydrocarbon Complexes

The study of interactions between alkali metals and aromatic hydrocarbons dates back to the 19th century. In 1867, French chemist Marcellin Berthelot reported the formation of a black addition product when naphthalene (B1677914) was fused with potassium. wku.edu However, a more systematic and profound understanding of these species emerged from the pioneering work of German chemist Wilhelm Schlenk in the early 20th century. researchgate.netacs.org

Schlenk's research into organoalkali-metal chemistry opened new frontiers, particularly in the study of species with trivalent carbon. researchgate.net His investigations into the reactions of alkali metals with diaryl ketones in diethyl ether led to the characterization of intensely colored solutions, which are now understood to be related to the formation of radical anions. acs.org These early studies laid the fundamental groundwork for preparing and understanding alkali metal-arene radical anion complexes. rsc.orgresearchgate.net Until Schlenk's work, most alkali-metal alkyls and aryls had not been isolated as pure compounds but were used in situ. acs.org These foundational discoveries were crucial for the eventual development and application of reagents like sodium naphthalenide in synthetic chemistry.

Fundamental Principles of Electron Transfer in Chemical Systems

The utility of this compound is fundamentally rooted in its ability to participate in electron transfer (ET) reactions. fiveable.mecore.ac.uk Electron transfer is a core process in chemistry where an electron moves from a donor species to an acceptor species, resulting in the oxidation of the donor and reduction of the acceptor. fiveable.menumberanalytics.comnumberanalytics.com These reactions are governed by principles of quantum mechanics and thermodynamics and can proceed through two primary mechanisms: outer sphere and inner sphere electron transfer. wiley-vch.de

Outer Sphere Electron Transfer (OSET): In this mechanism, the electron is transferred between two species that remain structurally independent, without the formation or breaking of any covalent bonds. libretexts.orgyork.ac.uk The reactants' coordination spheres remain intact, and the electron tunnels through space. bhu.ac.innumberanalytics.com The rate of OSET is explained by Marcus Theory, developed by Rudolph A. Marcus, for which he received the Nobel Prize in Chemistry in 1992. numberanalytics.comlibretexts.orgwikipedia.org Marcus Theory posits that the rate of electron transfer depends on several factors, including the Gibbs free energy of the reaction (ΔG°), the distance between the donor and acceptor, and the reorganization energy (λ). numberanalytics.comnumberanalytics.comacs.org The reorganization energy is the energy required to change the bond lengths and solvent orientation of the reactants to that of the products' equilibrium geometry, without the actual electron transfer occurring. numberanalytics.comacs.org

Inner Sphere Electron Transfer (ISET): This mechanism involves a more intimate connection between the reactants. york.ac.uk An atom or a ligand forms a covalent bridge between the oxidant and the reductant, facilitating the electron transfer through this bridge. wikipedia.orgslideshare.net For ISET to occur, at least one of the reactants must be substitutionally labile to allow the formation of the bridged intermediate. york.ac.ukdavuniversity.org Unlike OSET, this process involves the formation and breaking of chemical bonds. libretexts.org The nature of the bridging ligand is crucial and can significantly affect the reaction rate. bhu.ac.inslideshare.net

| Feature | Outer Sphere Electron Transfer | Inner Sphere Electron Transfer |

|---|---|---|

| Interaction | Weak interaction; no direct bond formation. libretexts.org | Strong interaction via a covalent bridging ligand. wikipedia.org |

| Coordination Sphere | Reactant coordination spheres remain intact. bhu.ac.in | Coordination spheres are altered; bonds are broken and formed. york.ac.uk |

| Key Requirement | Orbital overlap for electron tunneling. numberanalytics.com | At least one complex must be labile to form a bridge. davuniversity.org |

| Theoretical Framework | Primarily described by Marcus Theory. wikipedia.orgprinceton.edu | Rate depends on bridge formation, electron transfer, and bridge cleavage. bhu.ac.in |

Scope and Significance of this compound in Modern Chemical Research

This compound is a versatile and powerful single-electron reducing agent widely employed in modern chemical synthesis. wikipedia.orghandwiki.orglookchem.com Its deep green color, arising from absorptions at approximately 463 and 735 nm, serves as a convenient visual indicator for its presence during reactions. wikipedia.org The reduction potential is near -2.5 V versus the normal hydrogen electrode (NHE), making it capable of reducing a wide array of functional groups and substrates. handwiki.org

Key areas of application include:

Organic and Inorganic Synthesis: It is used as a reductant for various chemical transformations, including the reduction of aromatic ketones to alcohols, the cleavage of sulfonamides, and the dehalogenation of aryl and alkyl halides. wku.educore.ac.uklookchem.com It is also utilized to prepare reactive nanoparticles of base metals like iron, molybdenum, and zinc from their corresponding metal chlorides. rsc.orgresearchgate.net

Polymer Chemistry: this compound serves as a classic initiator for anionic polymerization, particularly for monomers like styrene (B11656). fiveable.me This initiation allows for the synthesis of polymers with well-defined structures and narrow molecular weight distributions. fiveable.me It is also used in the production of sodium naphthalene formaldehyde (B43269) (SNF), a superplasticizer that enhances the workability and strength of concrete. polymerchem.orgvinatiorganics.com

Surface Modification: The reagent is effective for the surface treatment of fluoropolymers, such as polytetrafluoroethylene (PTFE). tandfonline.com The reaction causes defluorination and the introduction of functional groups like hydroxyl and carbonyls on the polymer surface, which dramatically improves its ability to form adhesive bonds. tandfonline.comresearchgate.net

The reactivity of this compound can be modulated by altering the aromatic hydrocarbon; for instance, sodium acenaphthalenide is a milder reducing agent, while sodium 1-methylnaphthalenide offers better solubility at low temperatures. handwiki.org This tunability, combined with its strong reducing power, ensures that this compound and its derivatives remain valuable tools in contemporary chemical research. discourse.group

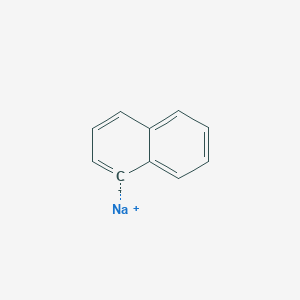

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;1H-naphthalen-1-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7.Na/c1-2-6-10-8-4-3-7-9(10)5-1;/h1-7H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUMLEDLZDMGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2[C-]=CC=CC2=C1.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Na | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188347 | |

| Record name | Sodium naphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3481-12-7 | |

| Record name | Sodium naphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium naphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium naphthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Naphthalenide Generation

In Situ Preparation Techniques

The primary method for producing sodium naphthalenide is through the direct reaction of metallic sodium with naphthalene (B1677914). wikipedia.orgwku.edualfyrouzchemicals.com This process is conducted under anhydrous conditions to prevent unwanted side reactions. fiveable.me

Reaction of Metallic Sodium with Naphthalene in Ethereal Solvents

The synthesis of this compound is achieved by reacting metallic sodium with naphthalene in an appropriate ethereal solvent. wikipedia.orgwku.edualfyrouzchemicals.com Commonly used solvents for this purpose include tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME). wku.edursc.org The reaction results in the formation of a dark green solution, which is characteristic of the this compound radical anion. wikipedia.orgwku.edu

A typical laboratory procedure involves charging a reaction flask with sodium metal and naphthalene, followed by the addition of an anhydrous ethereal solvent like THF. discourse.group The mixture is then stirred, often overnight, to ensure the complete reaction of the sodium. discourse.group The resulting solution contains the this compound complex, which is a powerful nucleophile. fiveable.me

The reaction can be represented by the following equilibrium: Na + C₁₀H₈ ⇌ Na⁺[C₁₀H₈]⁻

This equilibrium involves the transfer of a valence electron from the sodium atom to the lowest unoccupied molecular orbital of the naphthalene molecule. wku.edu

Table 1: Typical Reagents for this compound Synthesis

| Reagent | Role |

| Sodium (Na) | Electron donor |

| Naphthalene (C₁₀H₈) | Electron acceptor |

| Tetrahydrofuran (THF) | Ethereal solvent |

| 1,2-Dimethoxyethane (DME) | Ethereal solvent |

Influence of Solvent Coordination on Formation and Equilibrium

The choice of solvent is critical as it significantly influences the formation and stability of this compound. wku.edu Ethereal solvents like THF and DME are effective because they solvate the sodium cation, which in turn drives the equilibrium towards the formation of the radical anion. wku.educore.ac.uk The polarity of the solvent plays a crucial role; for instance, diethyl ether is generally not polar enough for the reaction to proceed effectively. discourse.group

The stability of the this compound solution is dependent on the solvent and temperature. rsc.org Studies have shown that solutions in THF can undergo decomposition over time, likely through a reaction with the solvent itself, leading to the polymerization of THF. rsc.org This decomposition is a continuous process influenced by the specific alkali metal, the solvent, and the storage temperature. rsc.org For example, lithium naphthalenide solutions in THF are found to be most stable at low temperatures (-30 °C). rsc.org

The interaction between the sodium cation and the solvent can lead to different types of ion pairs. In a solvent like THF, the sodium salt of the naphthalene radical anion exists as a contact ion pair. conicet.gov.ar The nature of the solvent and its ability to coordinate with the cation can affect the equilibrium between different species in solution, such as radical anions and dianions. conicet.gov.ar

Considerations for Controlled Synthesis and Solution Stability

For controlled and reproducible applications, understanding the stability of this compound solutions is paramount. rsc.org The concentration of the solution can be quantified using techniques like UV-Vis spectroscopy. rsc.org Due to the intense color of the solution, visually gauging the complete dissolution of sodium can be challenging, necessitating an overnight reaction time. discourse.group

It is recommended to use freshly prepared this compound solutions, typically within a few days of synthesis, to ensure their potency. discourse.group While typically generated and used in situ, isolable crystalline forms of this compound have been reported, stabilized by crown ethers or by crystallization from a THF/diethyl ether mixture. discourse.group

The reducing power of the reagent system can be fine-tuned by altering the aromatic hydrocarbon. For instance, using di-tert-butylbiphenyl can result in a more potent reducing agent, while anthracene (B1667546) yields a less powerful one. discourse.group

Table 2: Factors Affecting this compound Stability

| Factor | Influence |

| Solvent Type | Polar ethereal solvents like THF and DME are essential for formation and stability. wku.edursc.org |

| Temperature | Lower temperatures generally increase the stability of the solution. rsc.org |

| Time | Solutions can decompose over time due to reactions with the solvent. rsc.org |

| Alkali Metal | The type of alkali metal can affect the rate of decomposition. rsc.org |

Electronic Structure and Advanced Spectroscopic Characterization

Radical Anion Formation and Electron Delocalization

The formation of sodium naphthalenide involves the transfer of a single electron from the valence shell of a sodium atom to the lowest unoccupied molecular orbital (LUMO) of a naphthalene (B1677914) molecule. wku.eduacs.org This electron transfer creates the naphthalene radical anion, [C₁₀H₈]⁻, and a sodium cation, Na⁺. wku.edu The resulting species is a radical anion, possessing both a negative charge and an unpaired electron. wku.eduscribd.com

Magnetic susceptibility measurements and electrical conductivity tests confirm that the product is a charged radical species that exists as monomeric univalent ions in solution. wku.eduscribd.com A key feature of the naphthalene radical anion is the extensive delocalization of the added electron over the entire aromatic ring system. wku.edu This delocalization is not uniform and has been precisely mapped using spectroscopic methods and theoretical calculations.

The distribution of the unpaired electron's spin across the naphthalene framework is a direct consequence of electron delocalization. Electron Paramagnetic Resonance (EPR) spectroscopy shows that the spin density is not evenly distributed among the carbon atoms. wku.edu The naphthalene molecule has two distinct sets of protons: four in the alpha (α) positions (carbons 1, 4, 5, 8) and four in the beta (β) positions (carbons 2, 3, 6, 7). The interaction of the unpaired electron with these protons gives rise to different hyperfine splitting constants, which are proportional to the spin density at the corresponding carbon atom. wku.eduscribd.com

The ratio of the spin densities at the α and β positions, as inferred from experimental hyperfine splitting constants, is approximately 2.65. wku.eduscribd.com This experimental finding is in excellent agreement with theoretical predictions from Hückel's Molecular Orbital Method, which calculates the ratio to be 2.62. wku.eduscribd.com This confirms that the unpaired electron has a higher probability of being located at the α-carbon positions compared to the β-carbon positions. wku.edu Theoretical calculations based on Density Functional Theory (DFT) further refine the understanding of this distribution. acs.orgcnr.it

Molecular Orbital (MO) theory provides a robust framework for understanding electron delocalization in the naphthalene radical anion. chempedia.infolibretexts.org In this model, the ten π-electrons of a neutral naphthalene molecule occupy five bonding molecular orbitals. chempedia.infolibretexts.org The electron transferred from the sodium atom occupies the lowest energy antibonding orbital, specifically the π*(b₂g) orbital, which was the LUMO of the neutral molecule. wku.eduacs.org This orbital becomes the Singly Occupied Molecular Orbital (SOMO) of the radical anion. acs.org

The ground state electron configuration of the naphthalene radical anion (Np⁻) is described as ···π(b₃g)² (HOMO – 2), π(aᵤ)² (HOMO – 1), π(b₁ᵤ)² (HOMO), π*(b₂g)¹ (SOMO). acs.org The b₂g SOMO is a delocalized orbital that extends over all ten carbon atoms of the naphthalene skeleton. acs.orglibretexts.org The symmetry and nodal properties of this specific molecular orbital dictate that the electron density is greater at the α-positions than at the β-positions, which perfectly aligns with the experimental findings from spin density analysis. wku.eduacs.org

Spin Density Distribution Analysis

Electron Paramagnetic Resonance (EPR) Spectroscopy Investigations

Due to the presence of an unpaired electron, Electron Paramagnetic Resonance (EPR) spectroscopy is the most powerful technique for investigating the electronic structure of this compound. wku.edunih.gov The EPR spectrum provides detailed information about the electron's environment, including its interactions with nearby magnetic nuclei. libretexts.org Solutions of this compound exhibit a strong EPR signal with a g-factor close to that of a free electron (g ≈ 2.0), which is characteristic of organic radicals. wikipedia.org

The most striking feature of the EPR spectrum of the naphthalene radical anion is its complex hyperfine structure. core.ac.uk The spectrum is split into 25 distinct lines. libretexts.org This pattern arises from the hyperfine coupling of the single unpaired electron with the two sets of magnetically equivalent protons on the naphthalene ring. wku.edulibretexts.org There are four equivalent α-protons and four equivalent β-protons. The interaction with the four α-protons splits the signal into a quintet, and each of these lines is further split into another quintet by the four β-protons, resulting in a theoretical maximum of 5 x 5 = 25 lines. wku.edu

The magnitudes of the hyperfine splitting constants (aH) are a direct measure of the strength of the electron-nucleus interaction. For the naphthalene radical anion, these constants have been precisely measured. wku.educore.ac.uk

Table 1: Hyperfine Splitting Constants for the Naphthalene Radical Anion

| Proton Position | Hyperfine Splitting Constant (aH) in Gauss (G) |

|---|---|

| Alpha (α) | 4.95 |

| Beta (β) | 1.87 |

Data sourced from multiple references. wku.educore.ac.uk

These values confirm the greater spin density at the alpha positions relative to the beta positions. wku.edu

In solution, the naphthalene radical anion and the sodium cation exist as ion pairs. EPR studies have been instrumental in characterizing the dynamic behavior of these pairs. scholaris.ca The system can exist in an equilibrium between two main types of ion pairs: contact (or tight) ion pairs and solvent-separated ion pairs. scholaris.ca

In a contact ion pair, the Na⁺ cation is in close proximity to the anion, leading to a measurable hyperfine coupling between the unpaired electron and the sodium nucleus (²³Na, nuclear spin I = 3/2). This interaction further splits each of the 25 proton-split lines into a quartet. In a solvent-separated ion pair, one or more solvent molecules are positioned between the cation and anion, effectively shielding the unpaired electron from the sodium nucleus, and the ²³Na splitting is typically not observed. scholaris.ca

The equilibrium between these forms is sensitive to factors like solvent and temperature. scholaris.ca For instance, in tetrahydrofuran (B95107) (THF), this compound exists in a temperature-dependent equilibrium between contact and solvent-separated ion pairs. scholaris.ca Dynamic exchange between these states can lead to changes in the observed hyperfine splittings and line broadening in the EPR spectrum, providing kinetic information about the ion-pairing process. scholaris.caillinois.edu

Hyperfine Splitting Constant Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Direct analysis of the paramagnetic this compound radical anion by Nuclear Magnetic Resonance (NMR) spectroscopy is generally impractical. The unpaired electron causes very rapid nuclear relaxation, which leads to extreme broadening of the NMR signals, often rendering them undetectable by standard techniques. plos.org

However, NMR spectroscopy is a crucial tool for studying the products of reactions in which this compound is used as a reductant. rsc.org For example, the diamagnetic products formed from the reaction of this compound with various substrates are routinely characterized using ¹H and ¹³C NMR. rsc.org These studies provide structural confirmation of the reaction outcomes. While NMR does not typically probe the this compound species directly, it is indispensable for understanding its chemical reactivity and applications. mdpi.comacs.org

Alkali Metal NMR Contact Shift Measurements

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within this compound. uobabylon.edu.iq The absorption of UV or visible radiation by the naphthalenide radical anion promotes electrons from lower to higher electronic energy levels, providing information about the π-electron system. uobabylon.edu.iquomustansiriyah.edu.iq

The deep green color of this compound solutions is a result of its strong absorption in the visible region of the electromagnetic spectrum. rsc.org This characteristic color allows for the use of UV-Vis spectroscopy to monitor the stability and concentration of this compound solutions. rsc.org

The UV-Vis spectrum of this compound in solvents like THF exhibits distinct absorption features. rsc.org For instance, solutions of this compound in THF show a clear absorption minimum around 435 nm. rsc.org The absorption spectra can be used as an analytical tool to study equilibria involving aromatic hydrocarbons and their corresponding negative ions. researchgate.net

The electronic transitions in the naphthalene radical anion are responsible for its absorption spectrum. The two lowest-lying electronic transitions in the parent naphthalene molecule are designated as ¹Lₐ and ¹Lₑ. researchgate.net Upon formation of the radical anion, the electronic structure is altered, leading to the characteristic absorption bands. The absorption spectrum is influenced by the solvent environment, including its polarity. uomustansiriyah.edu.iq

Table 2: Representative UV-Vis Absorption Data for Naphthalenide Species

| Species | Solvent | Absorption Maxima (λₘₐₓ) / Features |

| This compound | Tetrahydrofuran (THF) | Absorption minimum at 435 nm |

| Lithium Naphthalenide | Tetrahydrofuran (THF) | Absorption minimum at 411 nm |

Data sourced from RSC Publishing. rsc.org

X-ray Photoelectron Spectroscopy (XPS) and Related Surface Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to determine the elemental composition and chemical state of the top few nanometers of a material. specs-group.comeag.comphi.com It works by irradiating a sample with monochromatic X-rays and measuring the kinetic energy of the emitted photoelectrons. eag.comphi.com

This compound is widely used as a chemical etchant to modify the surface of polymers, most notably polytetrafluoroethylene (PTFE). uconn.educhalmers.seresearchgate.net XPS is a key analytical tool for characterizing the changes that occur on the polymer surface after treatment.

When PTFE is treated with this compound, a defluorination reaction occurs at the surface. XPS analysis confirms a significant decrease in the fluorine signal and an increase in the carbon and oxygen signals. researchgate.net The presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O), as well as C=C unsaturation on the surface of the treated PTFE, has been identified using XPS. researchgate.net This surface modification improves the wettability and adhesion characteristics of the polymer. uconn.edu

XPS has also been used to characterize germanane surfaces functionalized using this compound. researchgate.net The analysis of Ge 3d, Ge 2p, and C 1s core level spectra provides information about the degree of surface coverage and the nature of the chemical bonding. researchgate.net

Advanced Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a sample. jchps.comksu.edu.sa These techniques are complementary: a molecular vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it leads to a change in its polarizability. jchps.com

For the structural elucidation of this compound and its reaction products, both IR and Raman spectroscopy are valuable. For instance, in the study of chemically modified surfaces, these techniques can identify the new functional groups introduced. Following the etching of PTFE with this compound, Raman and IR spectroscopy can be used to analyze the modified polymer surface. researchgate.net While first-principle calculations can model the formation of alkene and alkyne bonds, spectroscopic signatures of these may not be observable after rinsing the etched PTFE. researchgate.net

The combination of IR and Raman spectroscopy is powerful for determining the structure of molecules. apacwomen.ac.in For centrosymmetric molecules, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa, which can provide clues about molecular symmetry. jchps.com

Mechanistic Investigations of Sodium Naphthalenide Reactivity

General Pathways of Reactivity

The reactivity of sodium naphthalenide is diverse, primarily categorized into four main pathways: electron transfer, proton abstraction, nucleophilic attack, and radical-radical coupling. core.ac.ukresearchgate.netclockss.org The predominant pathway is dictated by the nature of the reacting substrate and the reaction conditions.

Electron Transfer Processes

The most characteristic reaction of this compound is single electron transfer (SET). clockss.org The naphthalene (B1677914) radical anion readily donates its extra electron to a suitable acceptor molecule. core.ac.uk This process is fundamental to its function as a potent reducing agent, with a reduction potential of approximately -2.5 V versus the normal hydrogen electrode (NHE). wikipedia.org

This electron transfer is energetically favorable when the recipient molecule possesses a low-lying unoccupied molecular orbital, such as in polycyclic aromatic hydrocarbons or molecules with electron-withdrawing groups. clockss.orgwikipedia.org For instance, this compound can transfer an electron to other aromatic hydrocarbons like anthracene (B1667546) and phenanthrene. core.ac.uk The ease of this transfer generally increases with the extent of the conjugated system in the acceptor molecule. wikipedia.org

Upon accepting an electron, the substrate is converted into its corresponding radical anion, which can then undergo further reactions. researchgate.net This initial electron transfer is often the rate-determining step in multi-step reaction sequences. researchgate.net The formation of the naphthalene radical anion itself is an equilibrium process where a sodium atom transfers its valence electron to a naphthalene molecule, a reaction favored in polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME). wikipedia.orgcore.ac.uk

Proton Abstraction Reactions

The naphthalene radical anion is a strong base, capable of abstracting protons from a variety of acidic compounds. core.ac.uk In the presence of a proton source, such as water or alcohols, the radical anion is rapidly protonated. core.ac.ukscribd.com This reaction typically yields dihydronaphthalene and naphthalene. wikipedia.org

The basicity of this compound is sufficient to deprotonate even weakly acidic hydrocarbons like fluorene (B118485) and biphenylmethane. core.ac.uk The resulting carbanion can then be utilized in subsequent reactions, such as condensations with carbon dioxide or carbonyl compounds. core.ac.uk For esters possessing an α-hydrogen, proton abstraction is a primary reaction pathway. acs.org The rate of proton abstraction is known to be very fast. wku.eduscribd.com

Nucleophilic Attack Pathways

In certain reactions, the this compound radical anion can act as a nucleophile. wku.eduscribd.com This pathway is observed in reactions with electrophilic species. For example, in the reaction with carbon dioxide, the naphthalene radical anion attacks the carbon atom of CO₂, leading to the formation of a carboxylated dihydronaphthalene derivative after subsequent steps. wku.edu

Another instance of nucleophilic behavior is the reaction with certain alkyl halides, where the naphthalenide anion can directly displace the halide. scribd.com However, this pathway often competes with electron transfer processes. scribd.com The formation of a new bond between the naphthalenide radical and an electron-deficient carbon, such as in an aldehyde, can also be considered a nucleophilic attack, leading to a radical anion intermediate. clockss.org

Radical-Radical Coupling Mechanisms

Following the initial electron transfer from this compound to a substrate, the newly formed radical anion can undergo coupling reactions. researchgate.netwku.edu This is particularly common in the reduction of carbonyl compounds. For example, the reduction of aromatic aldehydes and ketones can lead to the formation of glycols. core.ac.ukwku.edu This occurs through the coupling of two aldehyde or ketone radical anions. core.ac.ukwku.edu

Radical-radical coupling can also occur between the substrate radical and another radical species present in the reaction mixture. nih.gov In some cases, the alkyl free radical generated from the reaction of this compound with an alkyl halide can couple with a second naphthalenide radical anion. wku.edu These coupling reactions are often very fast and can compete with other reaction pathways. wku.edu

Kinetics of Electron Transfer and Subsequent Reaction Steps

In polymerization reactions initiated by this compound, the electron transfer to the monomer is extremely rapid, and the subsequent dimerization of the monomer radical anions is often the rate-determining step of the initiation phase. iupac.org The rates of these subsequent steps, such as dimerization or further reduction, can be influenced by factors like the nature of the counterion. iupac.org For example, the dimerization of radical anions is dependent on the counterion present. iupac.org

The table below presents kinetic data for selected reactions involving this compound.

| Reactant | Solvent | Reaction Type | Rate Constant (k) | Reference |

| Water | THF | Proton Transfer | 1.01 x 10⁴ M⁻¹s⁻¹ at 20°C | wku.edu |

| Naphthalene | - | Electron Exchange | 10⁷ - 10⁹ L·mol⁻¹·s⁻¹ | wku.edu |

Influence of Solvent Polarity and Counterion Effects on Reaction Dynamics

The reactivity and reaction pathways of this compound are significantly influenced by the solvent and the nature of the counterion. acs.orgcore.ac.ukresearchgate.netclockss.orgwku.edursc.orgacs.org

Solvent Polarity:

The formation and stability of the this compound radical anion are highly dependent on the solvating power of the solvent. core.ac.ukresearchgate.net Polar aprotic solvents like tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME) are particularly effective at solvating the sodium cation, which drives the equilibrium towards the formation of the radical anion. wikipedia.orgcore.ac.uk In less polar solvents such as diethyl ether, the formation of this compound is much less favorable. core.ac.ukrsc.org

The polarity of the solvent also affects the state of the ion pairs in solution. rsc.org In more polar solvents, solvent-separated ion pairs or even free ions are more prevalent, which can alter the reactivity of the naphthalenide anion. rsc.org The rate constants of reactions, such as the anionic polymerization of styrene (B11656), are dependent on the solvent's polarity due to its effect on the solvation of the counterion. uni-bayreuth.de Increasing solvent polarity can favor different reaction pathways; for instance, in certain reactions, a switch in diastereoselectivity is observed when moving to more polar solvents like DMSO or DMF. nih.gov

Counterion Effects:

The nature of the alkali metal counterion (e.g., Li⁺, Na⁺, K⁺) plays a crucial role in the reactivity of the naphthalenide radical anion. rsc.orgresearchgate.net The size of the counterion affects the structure of the ion pair (tight vs. loose ion pairs) and, consequently, the reactivity. rsc.orguni-bayreuth.de For example, in the anionic polymerization of styrene in dioxane, the propagation rate constants increase with the increasing crystal radius of the cation. uni-bayreuth.de

The counterion can also directly participate in the reaction mechanism, influencing the stereochemical outcome. nih.gov In some cases, the counterion can coordinate to intermediates, raising the energy barrier for certain conformational changes and thus dictating the stereospecificity of the reaction. nih.gov The addition of ligands that can sequester the counterion, such as cryptands, can lead to a reversal of diastereoselectivity, highlighting the critical role of the counterion in controlling the reaction pathway. nih.gov The choice of counterion can even determine the final product of a reaction, as seen in the reaction of nitrostilbenes where sodium tert-butoxide leads to N-hydroxyindoles, while potassium tert-butoxide yields oxindoles. nih.gov

The table below summarizes the influence of solvent and counterion on this compound reactivity.

| Factor | Influence | Examples | References |

| Solvent Polarity | Affects formation and stability of radical anion, state of ion pairs, and reaction pathways. | More stable in THF/DME than in diethyl ether. Increased polarity can alter diastereoselectivity. | wikipedia.orgcore.ac.ukrsc.orgnih.gov |

| Counterion | Influences ion pair structure, reaction rates, and stereochemical outcomes. | Larger cations can increase polymerization rates. Can control diastereoselectivity through coordination. | rsc.orguni-bayreuth.denih.govnih.gov |

Applications in Organic Synthesis and Transformations

Reductive Cleavage Reactions

Reductive cleavage reactions involving sodium naphthalenide are a cornerstone of its synthetic applications. This powerful reagent facilitates the breaking of various chemical bonds, proving invaluable in both defunctionalization and deprotection strategies.

This compound is an effective reagent for the reduction of carbonyl compounds. core.ac.ukwku.edu Aromatic aldehydes and ketones, in particular, can be reduced to their corresponding alcohols or coupled to form glycols. wku.eduwku.edu The reaction pathway is influenced by the stoichiometry of the reagents.

The formation of glycols, often referred to as pinacol (B44631) coupling, occurs when the naphthalene (B1677914) radical anion transfers an electron to the carbonyl compound. wku.edu The resulting radical anions then couple to form a di-anion, which upon hydrolysis yields the glycol. wku.edu For instance, aromatic aldehydes and ketones that lack acidic hydrogens react almost quantitatively when treated with an excess of this compound to produce mainly glycols and alcohols. wku.edu

Alternatively, if two equivalents of the naphthalenide radical anion react with one equivalent of an aromatic ketone like benzophenone, the ketone can be reduced to the corresponding alcohol, benzhydrol, in high yields (60-85%). core.ac.uk This can proceed through two proposed mechanisms. One involves a single electron transfer to form a ketyl radical anion which then dimerizes to a pinacolate that is subsequently hydrolyzed and cleaved to the alcohol. core.ac.uk The other pathway suggests a two-electron transfer from two naphthalenide radical anions to form a dianion which is then hydrolyzed to the alcohol. core.ac.ukwku.edu

Table 1: Reduction of Aromatic Carbonyl Compounds with this compound

| Starting Material | Product(s) | Yield (%) |

|---|---|---|

| Benzophenone | Benzhydrol | 60-85 core.ac.uk |

| Aromatic Aldehydes | Glycols, Alcohols | ~Quantitative wku.edu |

| Aromatic Ketones | Glycols, Alcohols | ~Quantitative wku.edu |

This table summarizes the typical products and yields from the reduction of aromatic carbonyl compounds with this compound.

This compound is a valuable tool for the removal of protecting groups and other functional groups. fiu.edu Its strong reducing power allows for the cleavage of robust bonds under relatively mild conditions.

The deprotection of N-tosylaziridines to furnish the corresponding aziridines can be accomplished in excellent yields using this compound. researchgate.net This method is notable for its efficiency and for the absence of single electron transfer (SET) induced aziridine (B145994) ring opening, which can be a problematic side reaction with other reductive methods. researchgate.netpublish.csiro.au

In carbohydrate chemistry, p-toluenesulfonates (tosylates) are frequently used as protecting groups or to activate hydroxyl groups for nucleophilic substitution. This compound provides a rapid and high-yielding method for the reductive desulfonylation of carbohydrate p-toluenesulfonates, regenerating the original hydroxyl groups. researchgate.netcdnsciencepub.comresearchgate.net This procedure has been successfully applied to carbohydrates with multiple p-toluenesulfonate groups, unsaturated sugars, and nucleoside derivatives. researchgate.netcdnsciencepub.com The reaction proceeds via cleavage of the S-O bond. cdnsciencepub.com For example, treatment of a tosylated adenosine (B11128) derivative with this compound resulted in efficient O-detosylation. fiu.edu

Table 2: Desulfonylation of Carbohydrate p-Toluenesulfonates with this compound

| Substrate Type | Result | Yield | Reference |

|---|---|---|---|

| Carbohydrates with up to three p-toluenesulfonate groups | Regenerated hydroxyl groups | High | researchgate.netcdnsciencepub.com |

| Unsaturated sugars | Regenerated hydroxyl groups | High | researchgate.net |

| Nucleoside derivatives | Regenerated hydroxyl groups | High | fiu.eduresearchgate.net |

This table illustrates the successful application of this compound in the desulfonylation of various carbohydrate derivatives.

The cleavage of the robust N-S bond in sulfonamides to regenerate the parent amine is a significant challenge in organic synthesis. This compound in 1,2-dimethoxyethane (B42094) is a highly effective reagent for this transformation, providing excellent yields of the desired amine from a variety of sulfonamides. wku.eduacs.orgdatapdf.com Benzene- and p-toluenesulfonamides of most simple amines are cleaved in yields exceeding 90%. acs.org The reaction conditions can be controlled; at room temperature, 3 to 6 equivalents of the radical anion are needed, while at -60°C, exactly two equivalents are required for complete cleavage of arenesulfonamides of secondary amines. wku.edu This method has also been successfully applied to the cleavage of toluenesulfonamides of simple dipeptides, indicating its potential utility in peptide synthesis. acs.org

This compound is also employed in the reductive cleavage of carbon-halogen bonds in both alkyl and aryl halides. wku.edufiu.edu The reaction with alkyl halides in 1,2-dimethoxyethane produces a mixture of aliphatic hydrocarbons, alkylated dihydronaphthalenes, and alkylnaphthalenes. wku.eduscribd.com The formation of the aliphatic products is believed to proceed through an initial electron-transfer step that generates an alkyl free radical. wku.edu

The reagent can also be used for the reductive dehalogenation of aryl halides. fiu.edu This is particularly useful in the chemistry of purine (B94841) nucleosides, where this compound can efficiently cleave bromo or chloro groups from the purine ring. fiu.edu The mechanism is thought to involve a single electron transfer (SET) from the this compound to the substrate, followed by fragmentation into a radical and an anionic species, and a subsequent second SET to the radical. fiu.edu Protonolysis during workup then yields the final dehalogenated product. fiu.edu

Carbohydrate p-Toluenesulfonate Desulfonylation

Reduction of Organic Halides (Alkyl and Aryl Halides)

Carbon-Carbon Bond Forming Reactions

This compound facilitates several types of carbon-carbon bond-forming reactions, primarily through reductive coupling and alkylation pathways.

This compound is an effective reagent for promoting reductive cyclization reactions, particularly of substrates containing both a ketone and a remote unsaturation, such as an alkyne. A notable application is the Stork-type reductive cyclization of steroidal acetylenic ketones. researchgate.net For instance, the treatment of 4,5-secocholest-3-yn-5-one with this compound in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) leads to the formation of the corresponding allylic alcohol, 3-methylene-A-norcholestan-5β-ol, as the exclusive product. researchgate.net This reaction is characterized by its high regioselectivity, consistently yielding an exocyclic double bond. researchgate.net

A key aspect of this transformation is the competition between reductive cyclization and enolate formation. The ratio of these competing pathways is influenced by the solvent, the counterion, and the substrate structure. researchgate.net For example, in a series of 4,5-secocholestan-5-ones, the nature of the acetylenic substituent significantly impacts the reaction outcome. researchgate.net

Table 1: Effect of Substrate Structure on Reductive Cyclization of Steroidal Acetylenic Ketones

| Starting Material | Product | Ratio of Cyclization to Recovery |

| 4,5-secocholest-3-yn-5-one | 3-methylene-A-norcholestan-5β-ol | 2.3 |

| 4,5-secocholest-4-yn-5-one | Corresponding cyclized product | 8.2 |

| 4,5-secocholest-3-yn-5-one, methyl substituted | Corresponding cyclized product | 0.7 |

Data sourced from Pradhan et al. researchgate.net

This compound can be employed to effect intramolecular acyloin-type condensations, leading to the formation of fused ring systems. This is particularly useful for the cyclization of keto-esters to form bicyclic α-hydroxy ketones. An example is the reductive cyclization of methyl β-(2-ketocycloheptane)propionate. researchgate.net When treated with this compound in tetrahydrofuran, this substrate undergoes cyclization to yield a mixture containing the cis and trans isomers of 7-hydroxybicyclo[5.3.0]decan-8-one, which constitutes a fused seven- and five-membered ring system. researchgate.net This transformation demonstrates the utility of this compound in constructing complex polycyclic frameworks that are components of various natural products. The reaction provides an alternative to the classical acyloin condensation which uses metallic sodium in refluxing inert solvents. researchgate.netwikipedia.orgwiley.com

The reaction of this compound with organohalides, such as silyl (B83357) halides, proceeds via an initial electron transfer to generate a radical intermediate. In the case of triphenylsilyl halides, the reaction with this compound primarily yields hexaphenyldisilane (B72473) through the coupling of two triphenylsilyl radicals. chemrxiv.org A smaller amount of 1,4-bistriphenylsilyl-1,4-dihydronaphthalene is also formed. chemrxiv.org The proposed mechanism involves an initial electron transfer from the naphthalenide radical anion to the triphenylsilyl halide, producing a triphenylsilyl radical. chemrxiv.org The presence of excess free naphthalene in the reaction mixture has been found to increase the yield of the silylated dihydronaphthalene product. chemrxiv.org

Table 2: Products from the Reaction of Triphenylsilyl Halides with this compound

| Reactant | Major Product | Minor Product |

| Triphenylsilyl halide | Hexaphenyldisilane | 1,4-Bistriphenylsilyl-1,4-dihydronaphthalene |

Data sourced from the Journal of the Chemical Society B: Physical Organic. chemrxiv.org

Acyloin-Type Condensations in Fused Ring Systems

Reactions with Unsaturated Systems

This compound readily adds to various unsaturated systems, initiating further transformations.

This compound can initiate the addition of secondary amines to conjugated dienes. For example, the reaction of a conjugated diene like myrcene (B1677589) with diethylamine (B46881) in tetrahydrofuran using this compound as the initiator results in a mixture of β,γ-unsaturated amines. researchgate.net The primary products from this reaction are N,N-diethyl-2-ethylidene-6-methylhept-5-enylamine, N,N-diethylnerylamine, and N,N-diethylgeranylamine. researchgate.net These unsaturated amine products can be subsequently converted into other valuable compounds, such as unsaturated acetates, through reaction with acetic anhydride. researchgate.net

Conversion of Vicinal Di-methanesulfonates to Olefins

The reductive elimination of vicinal di-methanesulfonates (dimesylates) to form olefins is a significant transformation in organic synthesis, providing a method to introduce carbon-carbon double bonds from 1,2-diols. This compound has emerged as an effective reagent for this conversion, particularly noted for its efficiency under mild conditions.

Research Findings

The use of this compound for the synthesis of alkenes from vicinal dimesylates is a well-established method. fiu.edu This reductive elimination is particularly advantageous when other functional groups are present in the molecule due to the mild reaction conditions, which typically involve treating the dimesylate with this compound in tetrahydrofuran (THF) at low temperatures, such as -50 °C. fiu.eduacs.org

The reaction proceeds via a proposed single electron transfer (SET) mechanism. fiu.edu In this pathway, the this compound radical anion transfers an electron to one of the methanesulfonate (B1217627) groups. This is followed by the homolytic cleavage of a carbon-oxygen bond to generate a carbon radical. A second electron transfer from another molecule of this compound to this radical produces a carbanion. The subsequent departure of the second methanesulfonate group from the vicinal carbon results in the formation of the olefin. fiu.edu

This method has been found to be more efficient than using other sulfonate esters, such as ditosylates. The treatment of vicinal ditosylates with this compound has been reported to yield diols as a side product, which is thought to occur through competitive cleavage of the sulfur-oxygen bond. fiu.edu The use of dimesylates minimizes this side reaction, leading to cleaner formation of the desired alkene.

The primary application highlighted in several studies is the synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides, which are important compounds in antiviral research. fiu.eduacs.org In this context, 5'-O-protected 2',3'-di-O-mesylribonucleosides are efficiently converted to their corresponding 2',3'-unsaturated derivatives in good to excellent yields. fiu.eduacs.org The reaction is noted to be stereospecific for straight-chain compounds. researchgate.net

Below is a data table illustrating the conversion of various vicinal di-methanesulfonates to their corresponding olefins using this compound.

| Substrate (Vicinal Di-methanesulfonate) | Product (Olefin) | Yield (%) | Reference |

| 5'-O-(tert-Butyldiphenylsilyl)-2',3'-di-O-mesyladenosine | 9-(5-O-(tert-Butyldiphenylsilyl)-2,3-dideoxy-β-D-glycero-pent-2-enofuranosyl)adenine | 89 | fiu.edu |

| 5'-O-(tert-Butyldiphenylsilyl)-2',3'-di-O-mesyl-N6-benzoyladenosine | N6-Benzoyl-9-(5-O-(tert-butyldiphenylsilyl)-2,3-dideoxy-β-D-glycero-pent-2-enofuranosyl)adenine | 91 | fiu.edu |

| 5'-O-(tert-Butyldiphenylsilyl)-2',3'-di-O-mesylinosine | 9-(5-O-(tert-Butyldiphenylsilyl)-2,3-dideoxy-β-D-glycero-pent-2-enofuranosyl)hypoxanthine | 85 | fiu.edu |

| 5'-O-(tert-Butyldiphenylsilyl)-2',3'-di-O-mesyl-N2-isobutyrylguanosine | N2-Isobutyryl-9-(5-O-(tert-butyldiphenylsilyl)-2,3-dideoxy-β-D-glycero-pent-2-enofuranosyl)guanine | 75 | fiu.edu |

Applications in Polymer Chemistry and Materials Science

Anionic Polymerization Initiation.fiveable.mechegg.comnist.govresearchgate.netchemrxiv.orgresearchgate.netrsc.org

Sodium naphthalenide is a classic and highly effective initiator for anionic polymerization, a type of chain-growth polymerization. fiveable.me Its use allows for the synthesis of polymers with well-defined structures, controlled molecular weights, and narrow molecular weight distributions. fiveable.me The initiation process involves the transfer of an electron from the this compound radical anion to a monomer. uni-bayreuth.deresearchgate.net

Mechanism of Electron Transfer Initiation in Vinyl Monomers.chegg.comnist.govresearchgate.netchemrxiv.org

The initiation of vinyl monomer polymerization by this compound proceeds through a distinct electron transfer mechanism. chegg.com The process begins with the transfer of an electron from the naphthalenide radical anion to the vinyl monomer, such as styrene (B11656). uni-bayreuth.dewikipedia.org This transfer results in the formation of a monomer radical anion. uni-bayreuth.de

Subsequently, these monomer radical anions rapidly dimerize, typically in a head-to-head fashion, to form a dianion. uni-bayreuth.desemanticscholar.org This dianionic species then acts as the true initiator, with polymerization propagating from both anionic ends of the dimer. chegg.comuni-bayreuth.de The electron-transfer equilibrium is established very quickly, and the dimerization of the monomer radical anions is the rate-determining step of the initiation process. iupac.org This mechanism is characteristic of non-polar monomers. iupac.org

Table 1: Key Steps in Electron Transfer Initiation

| Step | Description |

|---|---|

| Electron Transfer | An electron is transferred from the this compound radical anion to the vinyl monomer. |

| Monomer Radical Anion Formation | The monomer accepts the electron to become a radical anion. |

| Dimerization | Two monomer radical anions combine to form a dianion. |

| Propagation | The dianion initiates polymerization, with the polymer chain growing from both ends. |

Living Polymerization Systems and Controlled Polymerization.nist.govchemrxiv.orgresearchgate.net

The use of this compound as an initiator often leads to a "living" polymerization system. chemeurope.com This term, coined by Michael Szwarc, describes a polymerization process that proceeds without chain termination or chain transfer reactions. chemeurope.comwikipedia.org In such systems, the anionic chain ends remain active even after all the monomer has been consumed. uni-bayreuth.de This "living" nature allows for the synthesis of polymers with predictable molecular weights and very narrow molecular weight distributions, a hallmark of controlled polymerization. fiveable.mersc.org

The absence of termination allows for the creation of block copolymers by the sequential addition of different monomers. chemeurope.com After the first monomer is fully polymerized, a second monomer can be introduced, and the polymerization will resume from the still-active chain ends. uni-bayreuth.de This level of control is a significant advantage in designing advanced polymeric materials with tailored properties. fiveable.me

Polymerization of Styrene and Substituted Styrenes.nist.govresearchgate.netchemrxiv.orgresearchgate.net

Styrene is the archetypal monomer for anionic polymerization initiated by this compound. uni-bayreuth.de The reaction, typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF), is characterized by a color change from the deep green of the this compound solution to the red of the styryl anion. uni-bayreuth.de The polymerization of styrene initiated by this compound is a classic example of a living polymerization, allowing for the synthesis of polystyrene with a well-controlled molecular weight and a low polydispersity index. uni-bayreuth.dechempedia.info

This method has also been successfully applied to the polymerization of substituted styrenes. For instance, α-methylstyrene can be polymerized using this compound as a catalyst. cdnsciencepub.com Additionally, novel styrene derivatives, such as 4-(1-adamantyl)styrene and 3-(4-vinylphenyl)-1,1'-biadamantane, have been successfully polymerized using initiators including potassium naphthalenide, a close analog of this compound. researchgate.net These polymerizations yield polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net However, with some substituted styrenes, such as p-methoxystyrene, side reactions like reductive demethoxylation can occur. acs.org

Polymerization of Dienes.chemrxiv.org

This compound is also utilized as an initiator for the anionic polymerization of dienes, such as butadiene and isoprene. researchgate.net The initiation mechanism is similar to that of vinyl monomers, involving an electron transfer to the diene monomer. researchgate.net However, the use of polar solvents like THF, which are necessary for the formation and stability of this compound, influences the microstructure of the resulting polydienes. nist.gov In such polar media, the polymerization of dienes initiated by sodium-based catalysts typically results in polymers with a lower percentage of 1,4-addition compared to polymerizations carried out in non-polar solvents with lithium-based initiators. nist.gov While effective in initiating polymerization, this compound can sometimes lead to lower molecular weight polymers with poor processability for certain dienes. google.com

Initiation of Ethylene (B1197577) Oxide Polymerization.researchgate.net

This compound can initiate the polymerization of ethylene oxide. rsc.org The mechanism of initiation for cyclic monomers like ethylene oxide differs from that of vinyl monomers. iupac.org Instead of a simple electron transfer to the monomer, the initiation can proceed through a nucleophilic attack of the naphthalenide radical anion on the ethylene oxide ring. semanticscholar.orgiupac.org This leads to ring-opening and the formation of an alkoxide that propagates the polymerization. iupac.org Another proposed pathway involves an initial electron transfer to ethylene oxide, which would form a negative ethylene oxide radical-ion that eventually leads to a dianionic species capable of initiating polymerization from both ends. rsc.org The use of potassium naphthalenide, a similar initiator, is also common in the polymerization of ethylene oxide. rsc.orguconn.edu

Surface Modification of Polymeric Materials.wikipedia.orggoogle.commdpi.com

This compound is employed for the surface modification of chemically inert polymers, most notably polytetrafluoroethylene (PTFE). tianswax.com This treatment, often referred to as sodium etching, enhances the surface energy and improves the adhesion properties of these materials. tianswax.comtandfonline.com

The process involves the chemical reaction of the highly active this compound solution with the polymer surface. tianswax.com In the case of PTFE, the naphthalenide radical anion transfers an electron to the polymer, leading to the breaking of the strong carbon-fluorine (C-F) bonds and the removal of fluorine atoms from the surface. tianswax.com This results in a defluorinated, carbon-rich surface layer that is a few hundred nanometers deep. svc.org The modified surface contains various functional groups, such as carbonyl (C=O), carbon-carbon double bonds (C=C), and hydroxyl (OH) groups, which increase the surface's polarity and wettability. tianswax.comresearchgate.net This enhanced surface functionality allows for better bonding with adhesives and other materials. tianswax.comtandfonline.com While effective, this method can cause the treated surface to darken and may have limitations in high-temperature or light-exposed applications. tianswax.com

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| 1,1'-biadamantane |

| 1-bromoadamantane |

| 3-(4-vinylphenyl)-1,1'-biadamantane |

| 4-(1-adamantyl)styrene |

| Butadiene |

| Butyllithium |

| Carbon dioxide |

| Carbonyl |

| Cumylpotassium |

| Dichlorosilane |

| Diphenylmethyllithium |

| Ethylene oxide |

| Isoprene |

| Lithium |

| Lithium naphthalenide |

| Methyl methacrylate |

| Naphthalene (B1677914) |

| p-methoxystyrene |

| Phosgene |

| Poly(4-vinylpyridine) |

| Poly(dimethylsiloxane) |

| Poly(ethylene oxide) |

| Poly(isoprene) |

| Poly(tetrafluoroethylene) |

| Polystyrene |

| Potassium |

| Potassium naphthalenide |

| Propylene oxide |

| sec-butyllithium |

| Sodium |

| This compound |

| Styrene |

| Styrene oxide |

| Tetrahydrofuran |

Remote Chemical Doping in Nanomaterials

Remote chemical doping is a technique used to modulate the electronic properties of nanomaterials without direct physical contact between the dopant and the material. This compound serves as a powerful n-type dopant in this context due to its nature as a strong radical anion reductant. researchgate.net It can introduce electrons into nanomaterials, thereby tuning their charge carrier density and influencing their electronic and optoelectronic behavior. This strategy has been explored for various nanomaterials, including two-dimensional covalent organic frameworks (2D COFs) and semiconductor quantum dots. researchgate.netresearchgate.net The process allows for controlled, stoichiometric doping by carefully managing the amount of this compound solution added to a system, enabling systematic investigation of material properties at precise carrier densities. osti.gov

Modulating Surface Coordination Chemistry in Quantum Dots

The surface chemistry of colloidal quantum dots (QDs) is a critical factor governing their optoelectronic properties. researchgate.net The ligands coordinating the QD surface play a pivotal role in stability, charge transport, and light emission efficiency. researchgate.netosti.gov this compound has been utilized as a tool for the remote chemical doping of QDs to precisely study and modulate this surface chemistry. researchgate.net

This loss of ligands from the quantum dot surface was quantified using a combination of spectroscopic techniques, as detailed in the table below.

Table 2: Spectroscopic Observations of Ligand Loss in Doped CdSe Quantum Dots

| Spectroscopic Method | Observation upon Doping with this compound | Interpretation |

|---|---|---|

| UV-Vis Absorption | Changes in the absorption spectrum consistent with electron addition. | Indication of successful remote doping of the quantum dots. researchgate.net |

| ¹H NMR Spectroscopy | Quantification of the decrease in anionic carboxylate ligands. | Direct evidence of ligand loss from the QD surface to balance charge. researchgate.net |

| FTIR Spectroscopy | Changes in vibrational modes associated with carboxylate groups. | Confirms the alteration of the surface coordination environment. researchgate.net |

This work demonstrates that remote chemical doping with this compound is not merely a process of electron addition but a method that actively remodels the surface coordination chemistry of the nanomaterial. researchgate.net Understanding this interplay between electronic doping and surface ligand dynamics is crucial for designing stable and efficient QD-based optoelectronic devices. researchgate.net

Applications in Inorganic and Organometallic Chemistry

Synthesis of Zerovalent Metal Nanoparticles

Sodium naphthalenide has emerged as a crucial reagent for the synthesis of zerovalent metal nanoparticles. Its high reducing power allows for the formation of nanoparticles from a wide array of metal precursors, offering a versatile route to these important materials.

A primary application of this compound is the reduction of metal halides to their corresponding zerovalent metal nanoparticles. This method has been successfully employed for a diverse range of metals. The process involves the reduction of metal chlorides, which are often readily available starting materials. researchgate.net

The naphthalenide-driven reduction is advantageous due to the instantaneous nature of the reaction upon injection of the this compound solution, which is ideal for controlling the nucleation and growth of the metal nanoparticles. rsc.org This technique has been used to synthesize nanoparticles of base metals such as iron (Fe), molybdenum (Mo), tungsten (W), and zinc (Zn). researchgate.netrsc.org Furthermore, it has been extended to the synthesis of nanoparticles of other transition metals including titanium (Ti), cobalt (Co), copper (Cu), palladium (Pd), and platinum (Pt), as well as precious metals like silver (Ag) and gold (Au). rsc.orgrsc.org The method is also applicable to main-group elements like boron (B), silicon (Si), and germanium (Ge), and has even been used to prepare nanoparticles of all rare-earth metals. rsc.org

For instance, zerovalent iron nanoparticles with a size of 2.3 ± 0.3 nm have been synthesized by reducing iron(III) chloride (FeCl3) in tetrahydrofuran (B95107) (THF). rsc.org Similarly, nanoparticles of scandium (Sc), zirconium (Zr), hafnium (Hf), and manganese (Mn) have been prepared from their respective chloride salts (ScCl3, ZrCl4, HfCl4, and MnCl2) using lithium or this compound. acs.orgnih.gov The resulting nanoparticles are small and monocrystalline, with diameters such as 2.4 ± 0.2 nm for scandium and 4.0 ± 0.9 nm for zirconium. nih.gov

Table 1: Examples of Metal Nanoparticles Synthesized via this compound Reduction

| Metal Nanoparticle | Precursor | Average Size | Reference |

| Iron (Fe) | FeCl₃ | 2.3 ± 0.3 nm | rsc.org |

| Scandium (Sc) | ScCl₃ | 2.4 ± 0.2 nm | nih.gov |

| Zirconium (Zr) | ZrCl₄ | 4.0 ± 0.9 nm | nih.gov |

| Hafnium (Hf) | HfCl₄ | 8.0 ± 3.9 nm | nih.gov |

| Manganese (Mn) | MnCl₂ | 2.4 ± 0.3 nm | nih.gov |

| Palladium (Pd) | Pd salt | 1.7 nm | rsc.org |

| Gold (Au) | Au salt | 2.0 nm | rsc.org |

| Copper (Cu) | Cu salt | 3.3 nm | rsc.org |

| Silver (Ag) | Ag salt | 4.0 nm | rsc.org |

| Tin (Sn) | Sn ions | ~20 nm to several hundred nm | google.com |

The size and composition of nanoparticles are critical determinants of their physical and chemical properties. The this compound reduction method offers several parameters that can be adjusted to control these characteristics. Factors such as the concentration of the capping agent, reaction temperature, and reaction duration can be varied to produce nanoparticles with median sizes ranging from approximately 20 nm to several hundred nanometers. google.com

The injection of the dissolved reducing agent is optimal for controlling particle nucleation and growth, leading to uniform, small-sized nanoparticles with a narrow size distribution. rsc.org For example, the synthesis of tin (Sn) nanoparticles can be controlled to achieve desired sizes by manipulating these reaction parameters. google.com The use of stabilizing agents, such as poly(ethylene glycol), in conjunction with this compound reduction has been shown to produce small palladium and gold nanoparticles with average sizes of 1.7 nm and 2.0 nm, respectively. rsc.org In contrast, larger copper and silver nanoparticles (3.3 nm and 4.0 nm) were formed under similar conditions. rsc.org

Furthermore, this method allows for the synthesis of homogeneous alloy nanoparticles. For the first time, NiZn homogeneous alloy nanoparticles were synthesized by the chemical reduction of nickel and zinc ions using this compound. rsc.org This concurrent reduction in the liquid phase resulted in nanoparticles that were mixed at the atomic level. rsc.org

Reduction of Metal Halides to Nanoparticles (e.g., Fe, Ti, Mo, W, Zn, Co, Cu, Pd, Pt, Ag, Au, B, Si, Ge, Rare-Earth Metals)

Catalysis and Catalyst Preparation

This compound plays a significant role in the field of catalysis, not only in the synthesis of catalytically active nanoparticles but also in the preparation of more complex catalyst systems.

The synthesis of bimetallic nanoparticles using this compound has led to the development of highly efficient catalysts. researchgate.net A notable example is the synthesis of cobalt-molybdenum (Co-Mo) alloy nanoparticles. researchgate.netrsc.org These bimetallic nanoparticles, with varying compositions, have been prepared on a ceria (CeO2) support through a this compound-driven reduction. researchgate.net The resulting Co-Mo/CeO2 catalysts exhibit significantly higher activity for certain reactions compared to their monometallic counterparts. researchgate.net

The procedure for creating these catalysts involves immersing dehydrated CeO2 powder in a THF solution containing cobalt(II) chloride (CoCl2) and molybdenum(V) chloride (MoCl5). rsc.org A separately prepared this compound solution is then slowly added to this mixture to induce the reduction and formation of the bimetallic nanoparticles on the support. rsc.org This method has also been applied to the synthesis of other bimetallic systems, such as Sn-Co alloys. researchgate.net

The Co-Mo bimetallic catalysts synthesized via the this compound-driven reduction have shown exceptional performance in ammonia (B1221849) synthesis. researchgate.netrsc.orguef.fi The Co-Mo/CeO2 catalyst functions as a highly efficient and stable catalyst for this industrially vital reaction. rsc.orguef.fi Research has shown that the catalytic activity, based on the weight of the metal, is approximately 20 times higher than that of the conventional cobalt molybdenum nitride (Co3Mo3N) catalyst. researchgate.netrsc.orguef.fi

The optimal catalytic activity is achieved at a specific Co:Mo ratio, and analyses have revealed that Co3Mo3N nanoparticles are formed on the ceria support after the ammonia synthesis reaction. researchgate.net The enhanced activity is attributed to the presence of a large number of nitrogen adsorption sites with an intermediate binding strength on the catalyst surface. researchgate.net

Table 2: Performance of Co-Mo/CeO₂(NaNaph) in Ammonia Synthesis

| Catalyst | Ammonia Synthesis Rate (mmol g⁻¹ h⁻¹) | Turnover Frequency (TOF) | Reference |

| Co-Mo/CeO₂(NaNaph) | High | ~20 times > Co₃Mo₃N | researchgate.netuef.fi |

| Co₃Mo₃N | Lower | - | researchgate.netuef.fi |

The use of this compound extends to the broader development of heterogeneous catalysts. Heterogeneous catalysts are crucial in many industrial processes, and the ability to create well-defined, highly active catalytic materials is of paramount importance. The synthesis of metal nanoparticles using this compound provides a foundational method for preparing such catalysts. rsc.org

These nanoparticles can be used directly or supported on various materials to create robust heterogeneous catalysts. For instance, palladium nanoparticles synthesized by this compound reduction and supported on SBA-15 have been used in Suzuki-Miyaura and Sonogashira reactions, demonstrating good recyclability and low metal leaching. rsc.org The development of naphthalene-based polymers as supports for palladium nanoparticles is another area of active research, with applications in cross-coupling reactions. epfl.ch The versatility of this compound in producing a wide range of metal and alloy nanoparticles makes it a valuable tool in the ongoing development of novel heterogeneous catalysts for various chemical transformations. rsc.orgrsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of sodium naphthalenide. These methods provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comdokumen.pub It is particularly useful for studying complex systems and provides a good balance between accuracy and computational cost. mdpi.com DFT calculations have been employed to study various aspects of naphthalene (B1677914) derivatives, including their electronic and structural properties. researchgate.netsamipubco.com

In the context of this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Electronic Properties: Analyze the distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter that provides insights into the molecule's reactivity and electronic transitions. samipubco.comresearchgate.net For instance, a DFT study on naphthalene calculated the HOMO-LUMO gap to be 4.75 eV using the aug-cc-pVQZ basis set. samipubco.com

Predict Spectroscopic Properties: Simulate various spectra, such as NMR, which can be compared with experimental data for validation. samipubco.com

Table 1: Calculated HOMO-LUMO Energies for Naphthalene using DFT and Hartree-Fock Methods samipubco.com

| Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| DFT | 6-31G | -5.82 | -1.07 | 4.75 |

| DFT | aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| HF | 6-31G | -8.14 | 1.85 | 9.99 |

| HF | aug-cc-pVQZ | -8.21 | 1.92 | 10.13 |

Molecular Orbital Theory (e.g., Hückel's Method)

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of conjugated systems like naphthalene. wikipedia.orgslideshare.net Hückel's method, a simplified version of MO theory, is particularly effective for predicting the π-electron energy levels in planar, conjugated molecules. wikipedia.orgmasterorganicchemistry.comscielo.br

For naphthalene, Hückel's method predicts the existence of 10 molecular orbitals for the π-electrons. scribd.com The theory helps in understanding the aromaticity and stability of the naphthalene ring system. masterorganicchemistry.comscielo.br It provides a qualitative understanding of the electronic transitions and the distribution of π-electrons across the molecule. wikipedia.org The energy levels and molecular orbitals derived from Hückel theory can explain the chemical reactivity of different positions on the naphthalene rings. wikipedia.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. tandfonline.com This method allows for the exploration of dynamic processes such as reaction mechanisms and pyrolysis.

Ab Initio Molecular Dynamics (AIMD) for Reaction Mechanisms

Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations to describe the forces between atoms. researchgate.netroyalsocietypublishing.orguzh.ch This approach is particularly useful for studying chemical reactions where bond breaking and formation occur. uzh.chrsc.org

AIMD simulations can be used to:

Explore Reaction Pathways: By simulating the system at high temperatures, AIMD can accelerate chemical reactions and reveal potential reaction mechanisms that might be difficult to observe experimentally. acs.org

Understand Surface Reactions: In the context of materials science, AIMD can elucidate the intricate interplay between gas-phase molecules and surfaces, which is crucial for processes like chemical vapor deposition. rsc.org

Investigate Reaction Dynamics: First-principles molecular dynamics simulations have been used to model the initial steps of the reaction involved in the surface modification of polytetrafluoroethylene (PTFE) by this compound. These simulations have shown that fluorine atoms directly attack nearby sodium atoms, leading to the formation of sodium fluoride. researchgate.net

Reaction Molecular Dynamics (ReaxFF MD) in Pyrolysis Processes

Reaction Molecular Dynamics (ReaxFF MD) is a type of MD simulation that uses a reactive force field to model chemical reactions. mdpi.com It is particularly well-suited for studying large-scale reactive systems, such as those involved in pyrolysis. researchgate.netmdpi.comrepec.org

A study using ReaxFF MD investigated the role of sodium in the pyrolysis of naphthalene. researchgate.netmdpi.comrepec.org The key findings include:

Catalytic Effect of Sodium: The presence of sodium, in the form of sodium chloride, was found to catalyze the pyrolysis of naphthalene. The sodium-containing system underwent pyrolysis reactions earlier and at a faster rate compared to the pure naphthalene system. researchgate.netmdpi.comrepec.org

Formation of Carbon Nanoparticles: The addition of sodium atoms provided more active sites, accelerating the condensation of larger molecules and facilitating the formation of carbon nuclei. researchgate.netmdpi.comrepec.org This was attributed to the formation of a Na+-π structure with the carbon rings, which promotes the bending of graphite-like sheets. researchgate.netmdpi.comrepec.org

Table 2: Comparison of Naphthalene Pyrolysis Systems researchgate.netmdpi.comrepec.org

| System | Description | Key Observation |

| PNS | Pure Naphthalene System | Slower pyrolysis rate. |

| NSS | Sodium-containing Naphthalene System | Faster pyrolysis rate, formation of spherical nanoparticles. |

Modeling of Ion-Pairing and Solvent Effects on Reactivity

The reactivity of this compound is significantly influenced by the solvent and the nature of the ion-pairing between the sodium cation and the naphthalenide radical anion. conicet.gov.arresearchgate.net

The type of ion pair formed—whether a tight (contact) ion pair or a loose (solvent-separated) ion pair—depends on the solvent's polarity and its ability to solvate the cation. conicet.gov.arunige.ch

Solvent Polarity: In a solvent like tetrahydrofuran (B95107) (THF), the sodium salt of the naphthalene radical anion exists as a contact-ion pair. In contrast, the lithium counterpart forms a solvent-separated ion pair. conicet.gov.ar Solvents that strongly associate with the cation favor the formation of free radical anions. conicet.gov.ar

Ion-Pair Stability: Computational methods, including molecular dynamics simulations, can provide insights into the structure of solvation shells and the thermodynamics of ion pairing. researchgate.net These models can help explain how the solvent composition affects ion-pair stability and, consequently, the reactivity of the system. researchgate.net For example, in nanoconfined electrolytes, both ion solvation effects and the electronic structure of the confining material can significantly alter ion-pairing behavior compared to bulk solutions. nih.gov

The interplay between the solvent and the ion pair is crucial in determining the reaction pathways and rates for reactions involving this compound. Understanding these effects is essential for controlling the outcomes of such reactions. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies